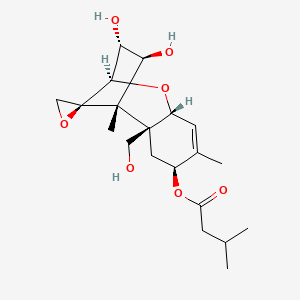

T-2 triol

描述

属性

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAUKBBLCGQHIP-CAVDVMKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34114-98-2, 97373-21-2 | |

| Record name | T-2 triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichothec-9-ene-3-α,4-β,8-α,15-tetrol, 12,13-epoxy-, 8-isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to T-2 Triol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol, a type A trichothecene mycotoxin, is a significant metabolite of the more potent T-2 toxin produced by various Fusarium species commonly found in cereal grains. While less toxic than its parent compound, this compound still exhibits considerable cytotoxic effects, making it a subject of interest in toxicology and drug development research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and the signaling pathways it impacts. Detailed experimental protocols for its analysis are also presented to facilitate further research.

Chemical Structure and Identification

This compound, also known as Deacetyl HT-2 Toxin, possesses the characteristic tetracyclic 12,13-epoxytrichothec-9-ene core structure common to trichothecenes. Its systematic IUPAC name is [(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |

| Molecular Formula | C₂₀H₃₀O₇ |

| CAS Number | 34114-98-2 |

| Synonyms | Deacetyl HT-2 Toxin, Toxin T 2 triol, Scirpentriol |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, analysis, and understanding its biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 382.45 g/mol |

| Melting Point | 162°C |

| Appearance | White to off-white powder |

| Solubility | Soluble in dichloromethane (10 mg/ml), dimethyl sulfoxide (DMSO), and methanol. Slightly soluble in water. |

| Purity | Commercially available with ≥97% purity (TLC) or ≥98% (HPLC). |

Toxicological Profile and Mechanism of Action

This compound, like its parent compound T-2 toxin, exerts its toxicity primarily through the inhibition of protein synthesis. This is attributed to the presence of the 12,13-epoxy ring in its structure, which is a common feature of toxic trichothecenes. The epoxide group is highly reactive and can interact with cellular nucleophiles, including components of the ribosome.

The primary mechanism of action involves the binding of this compound to the 60S ribosomal subunit, which inhibits the peptidyl transferase activity and thereby blocks protein synthesis at the elongation step. This disruption of protein synthesis leads to a cascade of downstream cellular events, including the induction of apoptosis (programmed cell death).

This compound is considered less toxic than T-2 toxin. Studies on various human cell lines have demonstrated a clear hierarchy of cytotoxicity among T-2 toxin and its metabolites, with the potency sequence being T-2 > HT-2 > this compound > T-2 tetraol. For instance, in human hepatoma (HepG2) cells, this compound exhibits a lower cytotoxic effect compared to T-2 and HT-2 toxins. Similarly, in human primary renal proximal tubule epithelial cells and normal human lung fibroblasts, this compound was found to be less cytotoxic and did not activate caspase-3, a key executioner caspase in apoptosis, at concentrations where T-2 and HT-2 toxins induced apoptosis.

Cellular Effects and Signaling Pathways

The inhibition of protein synthesis by this compound triggers a cellular stress response, often referred to as the "ribotoxic stress response," which activates several signaling pathways, ultimately leading to apoptosis.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cell types, including Jurkat T cells. The apoptotic process is a key mechanism of its cytotoxicity. While less potent than T-2 toxin, at higher concentrations, this compound can still trigger the apoptotic cascade.

Signaling Pathways in T-2 Toxin- and Metabolite-Induced Apoptosis

The signaling pathways activated by T-2 toxin and its metabolites, including this compound, are complex and involve multiple interconnected cascades. A key event is the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).

The generation of reactive oxygen species (ROS) is another critical factor in T-2 toxin-induced apoptosis, leading to oxidative stress and mitochondrial dysfunction. This is often accompanied by changes in the expression of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.

Experimental Protocols

Isolation and Purification of this compound

While this compound is often a metabolite studied in vivo or in cell culture, obtaining a pure standard is essential for analytical and toxicological studies. The following is a general protocol for the production and purification of T-2 toxin, which can be adapted for the isolation of its metabolites like this compound.

1. Fungal Culture and Toxin Production:

-

Select a high-T-2 toxin-producing strain of Fusarium sporotrichioides.

-

Culture the fungus on a suitable solid substrate, such as autoclaved rice or corn, or in a liquid medium. Optimal toxin production is often achieved at temperatures between 15°C and 19°C over a period of 12 to 24 days.

2. Extraction:

-

Extract the molded substrate or fungal biomass with a solvent mixture, typically aqueous methanol (e.g., 80% methanol in water).

-

Homogenize or shake the mixture for a sufficient time to ensure efficient extraction of the mycotoxins.

-

Filter or centrifuge the mixture to separate the solid material from the liquid extract.

3. Purification:

-

Liquid-Liquid Partitioning: Concentrate the crude extract under reduced pressure. Partition the aqueous concentrate against a non-polar solvent like n-hexane to remove lipids. Subsequently, partition the aqueous phase with a more polar solvent such as ethyl acetate or chloroform to extract the trichothecenes.

-

Column Chromatography: Further purify the concentrated extract using silica gel column chromatography. Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate different trichothecenes based on their polarity. This compound, being more polar than T-2 toxin, will elute at a higher solvent polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity standard, use preparative HPLC with a C18 column and a mobile phase gradient of water and methanol or acetonitrile.

Analytical Methods for Detection and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for the simultaneous detection and quantification of T-2 toxin and its metabolites, including this compound, in complex matrices such as food and feed.

1. Sample Preparation:

-

Extraction: Extract a homogenized sample (e.g., ground grain) with a suitable solvent, typically an acetonitrile/water or methanol/water mixture.

-

Clean-up: To remove matrix interferences, a clean-up step is essential. This can be achieved using solid-phase extraction (SPE) cartridges, such as MycoSep® or Bond Elut® Mycotoxin columns, or immunoaffinity columns specific for type A trichothecenes.

2. HPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase HPLC column with a gradient elution of water and an organic modifier (methanol or acetonitrile), often with the addition of a modifier like ammonium acetate to improve ionization.

-

Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For this compound, the precursor ion is typically the [M+NH₄]⁺ or [M+H]⁺ adduct, which is then fragmented to produce specific product ions for quantification and confirmation.

Table 3: Example HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| HPLC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Optimized for separation of T-2 toxin and its metabolites |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | e.g., 400.2 ([M+NH₄]⁺) |

| Product Ions (m/z) | e.g., 215.1, 245.1 |

Conclusion

This compound, a key metabolite of T-2 toxin, is a cytotoxic compound that warrants continued investigation. Its mechanism of action, centered on the inhibition of protein synthesis and induction of apoptosis via the ribotoxic stress response and activation of MAPK signaling pathways, provides a framework for understanding its biological effects. The availability of robust analytical methods, particularly HPLC-MS/MS, allows for its sensitive detection and quantification in various matrices. This in-depth technical guide serves as a valuable resource for researchers and professionals in toxicology and drug development, providing the necessary information to advance our understanding of this compound and its implications for human and animal health.

toxicological profile of T-2 triol

An In-Depth Technical Guide to the Toxicological Profile of T-2 Triol

Introduction

This compound is a type A trichothecene mycotoxin and a significant metabolite of the more potent T-2 toxin, produced by various Fusarium species that contaminate cereal grains.[1][2] As a member of the trichothecene family, its chemical structure is characterized by a 12,13-epoxy ring, which is a crucial feature for its biological activity.[3] While generally considered less toxic than its parent compound, T-2 toxin, this compound exhibits significant cytotoxic activity and contributes to the overall toxicological burden following exposure to T-2 toxin.[4][5][6][7] This document provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. It covers the compound's chemical properties, toxicokinetics, mechanisms of toxicity, and detailed experimental protocols for its assessment.

Chemical and Physical Properties

This compound is a sesquiterpenoid compound with a tetracyclic ring system.[3] Its key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 34114-98-2 | [1][8] |

| Molecular Formula | C₂₀H₃₀O₇ | [1][8] |

| Molecular Weight | 382.45 g/mol | [1][4][8] |

| IUPAC Name | [(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | [1][8] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMSO, Dichloromethane, Methanol. Slightly soluble in water. | [1] |

| Melting Point | 162°C | [1] |

| Storage | Store at -20°C | [1][4] |

Toxicokinetics: Metabolism and Disposition

This compound is primarily formed through the metabolism of T-2 toxin.[4][5] The metabolic transformation of T-2 toxin is rapid and extensive, involving several key pathways.

3.1 Metabolism of T-2 Toxin to this compound The primary metabolic pathway for T-2 toxin in mammals is deacetylation at the C-4 position to form HT-2 toxin.[9][10] Subsequent hydrolysis reactions, mediated by carboxylesterases, lead to the formation of other metabolites, including this compound.[10][11] The metabolic cascade generally follows these steps: hydrolysis, hydroxylation, de-epoxidation, and conjugation.[12][13][14] this compound is formed through the deacetylation of HT-2 toxin at the C-15 position.[10] In vitro studies using HepG2 cells have shown that T-2 toxin is rapidly metabolized, with this compound appearing as a metabolite, typically reaching its maximum concentration within a few hours of exposure.[15]

References

- 1. T2 toxin Triol - LKT Labs [lktlabs.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Showing Compound T2 Triol (FDB014071) - FooDB [foodb.ca]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytotoxicity of T-2 toxin and its metabolites determined with the neutral red cell viability assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound | C20H30O7 | CID 13797589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TOXINS DERIVED FROM FUSARIUM SPOROTRICHIOIDES: T-2 TOXIN - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 12. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of T-2 Toxin in Mammals: An In-depth Technical Guide on the T-2 Triol Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-2 toxin, a potent mycotoxin produced by Fusarium species, poses a significant threat to human and animal health. Upon ingestion, it undergoes rapid and extensive metabolism, primarily in the liver, leading to a variety of derivatives with varying toxicities. A key metabolite in this complex biotransformation network is T-2 triol. This technical guide provides a comprehensive overview of the this compound metabolic pathway in mammals, detailing the enzymatic reactions, major metabolites, and the analytical methodologies used for their characterization. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visualizations of the metabolic and experimental workflows are presented using Graphviz DOT language to offer a clear and structured understanding of the core processes.

Introduction

T-2 toxin is a type A trichothecene mycotoxin commonly found as a contaminant in grains and animal feed.[1][2][3][4] Its toxic effects are wide-ranging, including immunotoxicity, hematotoxicity, and dermal lesions.[1][2][3][4] The toxicity of T-2 toxin and its metabolites is primarily attributed to their ability to inhibit protein synthesis. The biotransformation of T-2 toxin is a critical determinant of its toxicity, as some metabolic pathways lead to detoxification, while others can produce equally or even more toxic compounds.[5] this compound is a significant hydrolytic metabolite of T-2 toxin, and understanding its formation and subsequent fate is crucial for risk assessment and the development of potential therapeutic interventions.[6][7]

The Core Metabolic Pathway of T-2 Toxin to this compound

The metabolism of T-2 toxin in mammals is a multi-step process involving several key enzymatic reactions. The liver is the primary organ responsible for this biotransformation.[8] The major metabolic pathways leading to the formation and further metabolism of this compound are hydrolysis, hydroxylation, de-epoxidation, and glucuronidation.[5][6][8][9][10][11]

Phase I Metabolism: Hydrolysis and Hydroxylation

The initial and most significant metabolic step for T-2 toxin is hydrolysis, primarily mediated by carboxylesterases present in the liver and other tissues.[12] This involves the cleavage of ester groups at the C-4, C-8, and C-15 positions of the T-2 toxin molecule.

-

Hydrolysis at C-4: The first and most rapid step is the deacetylation at the C-4 position, leading to the formation of HT-2 toxin , which is often the major metabolite detected in plasma and tissues.[6][13][14]

-

Further Hydrolysis: HT-2 toxin can be further hydrolyzed at the C-15 position to yield This compound .[14] Alternatively, T-2 toxin can be hydrolyzed at the C-8 position to form neosolaniol, which can then be deacetylated to T-2 tetraol.[6]

Concurrent with hydrolysis, T-2 toxin and its metabolites can undergo hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver microsomes.[12][15] The primary site of hydroxylation is the isovaleryl side chain, leading to metabolites such as 3'-hydroxy T-2 toxin and 3'-hydroxy HT-2 toxin .[8][15][16]

Phase II Metabolism: Glucuronidation

The hydroxyl groups on T-2 toxin and its metabolites, including this compound, can be conjugated with glucuronic acid. This reaction, known as glucuronidation, is a major detoxification pathway that increases the water solubility of the compounds, facilitating their excretion in bile and urine.[6][8] Glucuronide conjugates of HT-2 toxin and this compound have been identified in bile.[17]

De-epoxidation

Another important detoxification pathway is the de-epoxidation of the 12,13-epoxy group, which is crucial for the toxic activity of trichothecenes.[6] This reaction leads to the formation of less toxic deepoxy metabolites.[6]

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data on the metabolism of T-2 toxin and the formation of this compound from various in vivo and in vitro studies.

Table 1: In Vivo Toxicokinetic Parameters of T-2 Toxin and this compound in Broiler Chickens [18]

| Parameter | T-2 Toxin (Oral) | This compound (from Oral T-2 Toxin) |

| Cmax (ng/mL) | 53.10 ± 10.42 | 47.64 ± 9.19 |

| Tmax (min) | 13.20 ± 4.80 | 38.40 ± 15.00 |

| t1/2λz (min) | 23.40 ± 2.94 | 87.60 ± 29.40 |

| Oral Bioavailability (%) | 17.07 | - |

Table 2: In Vitro Metabolism of T-2 Toxin in HepG2 Cells (60 nM T-2 Toxin Exposure) [10]

| Metabolite | Concentration at 2h (nM) |

| HT-2 | 32.5 ± 2.8 (cell fraction) |

| 15.6 ± 2.0 (culture medium) | |

| This compound | 1.7 ± 0.4 (cell fraction) |

| 0.5 ± 0.1 (culture medium) |

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is a synthesized representation of methodologies described in the literature.[15][16]

-

Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue in a chilled buffer (e.g., 0.05 M Tris-HCl containing 0.15 M KCl, pH 7.4).

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Wash the microsomal pellet with the homogenization buffer and resuspend it in a suitable buffer. The protein concentration is determined using a standard method like the Lowry assay.

-

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes (e.g., 1 mg/mL protein), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding T-2 toxin (dissolved in a suitable solvent like ethanol or DMSO) to a final concentration (e.g., 100 µg/mg microsomal protein).

-

Incubate at 37°C with shaking for a specific time period (e.g., 60 minutes).

-

To study the effect of esterase inhibitors, paraoxon can be added to the incubation mixture.[16]

-

-

Extraction and Analysis:

-

Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer containing the metabolites and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9]

-

In Vivo Studies in Rodents

This protocol is a generalized procedure based on descriptions of in vivo experiments.[9]

-

Animal Dosing:

-

Administer T-2 toxin to the animals (e.g., Wistar rats) via oral gavage. The dose will depend on the study's objectives.

-

-

Sample Collection:

-

Collect urine and feces at specified time intervals (e.g., 0-24 hours) after administration.

-

Store the collected samples at -20°C until analysis.

-

-

Sample Preparation and Extraction:

-

For urine or feces, add an organic solvent (e.g., ethyl acetate).

-

Vortex the mixture vigorously and then centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate it to dryness.

-

Reconstitute the residue for analysis.

-

-

Analysis:

-

Identify and quantify the metabolites using advanced analytical techniques like ultra-performance liquid chromatography-quadrupole/time-of-flight tandem mass spectrometry (UPLC-Q/TOF-MS).[9]

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the this compound metabolic pathway and a typical experimental workflow.

Caption: Metabolic pathway of T-2 toxin leading to this compound and other metabolites.

Caption: A generalized workflow for in vitro metabolism studies of T-2 toxin.

Conclusion

The metabolism of T-2 toxin is a complex process involving multiple enzymatic pathways that significantly influence its toxicity. The formation of this compound through hydrolysis is a key step in this metabolic cascade. This guide has provided a detailed overview of the this compound metabolic pathway, supported by quantitative data and experimental protocols to aid researchers in this field. The provided visualizations offer a clear framework for understanding these complex biological processes. Further research is warranted to fully elucidate the species-specific differences in T-2 toxin metabolism and to explore the potential for modulating these pathways to mitigate the toxic effects of this mycotoxin.

References

- 1. (PDF) T-2 toxin, a trichothecene mycotoxin: review of toxicity, metabolism, and analytical methods. (2011) | Yanshen Li | 320 Citations [scispace.com]

- 2. T-2 toxin, a trichothecene mycotoxin: review of toxicity, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic pathways of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro metabolism of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TOXINS DERIVED FROM FUSARIUM SPOROTRICHIOIDES: T-2 TOXIN - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Comparative in vitro metabolism of T-2 toxin by hepatic microsomes prepared from phenobarbital-induced or control rats, mice, rabbits and chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of glucuronide metabolites of T-2 toxin and diacetoxyscirpenol in the bile of isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicokinetics of T-2 toxin and its major metabolites in broiler chickens after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Understated Threat: A Technical Guide to the Natural Occurrence of T-2 Triol in Cereal Grains

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Mycotoxins, toxic secondary metabolites produced by fungi, pose a significant threat to food safety and global health. Among these, the trichothecenes, primarily produced by various Fusarium species, are of particular concern due to their potent cytotoxic effects. T-2 toxin is one of the most toxic type A trichothecenes, and its presence in cereal grains is a well-documented issue. However, the focus on T-2 toxin often overshadows its various metabolites, which can also be present in contaminated commodities and contribute to the overall toxicological burden. This technical guide provides a comprehensive overview of the natural occurrence of T-2 triol, a key metabolite of T-2 toxin, in cereal grains. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and understanding of the toxicological implications of this mycotoxin.

Natural Occurrence of this compound in Cereal Grains

This compound is formed through the hydrolysis of T-2 toxin and its primary metabolite, HT-2 toxin.[1] Its natural occurrence in cereal grains is often in conjunction with other T-2 toxin metabolites.[2] While this compound is generally considered to be less toxic than its parent compound, T-2 toxin, its presence is an indicator of Fusarium contamination and contributes to the complex mycotoxin profile of a given commodity.[3]

Quantitative Data on this compound Occurrence

Recent analytical studies have begun to quantify the presence of this compound in various cereal grains. The following table summarizes the reported concentrations of this compound in different cereals. It is important to note that the detection and quantification of this compound are part of a broader analysis of T-2 toxin and its modified forms.

| Cereal Grain | This compound Concentration (µg/kg) | Reference |

| Maize and maize flour | 2.11 | [2] |

| Sorghum | 3.17–5.77 | [2] |

| Barley | Co-occurs with T-2 toxin, HT-2 toxin, and other metabolites | [2] |

Note: The data presented are from a specific study and may not be representative of all geographical regions or crop years. Continuous monitoring is essential to understand the prevalence of this compound.

Experimental Protocols for this compound Analysis

Accurate detection and quantification of this compound in complex cereal matrices require sophisticated analytical methodologies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a widely used and highly sensitive technique for this purpose.

UPLC-MS/MS Method for the Determination of T-2 Toxin and its Modified Forms (Including this compound)

This protocol is based on a validated method for the simultaneous determination of T-2 toxin and its six modified forms.[2]

1. Sample Preparation and Extraction:

-

Homogenization: Grind a representative sample of the cereal grain to a fine powder.

-

Extraction:

-

Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile/water (80/20, v/v).

-

Shake vigorously for 30 minutes using a rotary shaker.

-

Centrifuge at 4500 rpm for 5 minutes.

-

-

Cleanup:

-

Take a 5 mL aliquot of the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 45 °C.

-

Reconstitute the residue in 5 mL of methanol/water (5/95, v/v).

-

Pass the reconstituted sample through an HLB solid-phase extraction (SPE) cartridge that has been pre-conditioned with 2 mL of methanol and 2 mL of water.

-

Wash the cartridge with 5 mL of water.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluent to dryness under nitrogen at 45 °C.

-

Re-dissolve the final residue in 1 mL of acetonitrile/water (20/80, v/v).

-

Filter the solution through a 0.22 µm nylon filter into an autosampler vial for UPLC-MS/MS analysis.

-

2. UPLC-MS/MS Instrumental Analysis:

-

Liquid Chromatography System: Waters ACQUITY UPLC system or equivalent.

-

Mass Spectrometer: Waters XEVO TQ-S mass spectrometer or equivalent triple quadrupole instrument.

-

Column: Waters XBridge® BEH C18 column (3.0 × 100 mm, 2.5 µm) or equivalent.

-

Mobile Phase:

-

Eluent A: Acetonitrile

-

Eluent B: 5 mmol/L ammonium acetate in water

-

-

Gradient Elution:

-

Start with 10% A.

-

Linearly increase to 90% A over 5 minutes.

-

Hold at 90% A for 1 minute.

-

Return to 10% A and re-equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and other target analytes.

Toxicological Significance and Signaling Pathways

The toxicity of trichothecenes, including T-2 toxin and its metabolites, is primarily attributed to their ability to inhibit protein synthesis.[4][5] This is achieved through their binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity and leads to a ribotoxic stress response.

While this compound is considered less toxic than T-2 toxin, it still possesses the core trichothecene structure responsible for this mechanism of action.[3][6] The reduced toxicity is likely due to the increased polarity and altered stereochemistry resulting from the hydrolysis of the ester groups, which may affect its ability to bind to the ribosome.

The cellular response to trichothecene exposure involves the activation of various signaling pathways, often as a consequence of the initial protein synthesis inhibition. These pathways are involved in stress response, inflammation, and apoptosis.

Caption: General signaling pathway for trichothecene toxicity.

Experimental and Logical Workflows

The analysis of this compound in cereal grains follows a structured workflow to ensure accurate and reliable results.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Screening and dietary exposure assessment of T-2 toxin and its modified forms in commercial cereals and cereal-based products in Shanghai - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. T2 toxin Triol - LKT Labs [lktlabs.com]

The Discovery and History of T-2 Triol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a significant metabolite of the highly toxic T-2 toxin, a type A trichothecene mycotoxin produced by various species of Fusarium fungi.[1][2] The parent compound, T-2 toxin, is a notorious contaminant of cereal grains and has been implicated in various mycotoxicoses in both humans and animals.[3] Understanding the biotransformation of T-2 toxin into its metabolites, such as this compound, is crucial for a comprehensive risk assessment and for the development of potential therapeutic interventions. This technical guide provides a detailed overview of the discovery, history, and key experimental findings related to this compound, with a focus on its chemical properties, toxicological profile, and mechanism of action.

Discovery and History

The parent compound, T-2 toxin, was first isolated in 1968 by Bamburg et al. from cultures of Fusarium tricinctum (later correctly identified as Fusarium sporotrichioides). Subsequent research into the metabolism of T-2 toxin led to the identification of several derivatives, including HT-2 toxin, neosolaniol, and T-2 tetraol.

This compound, also known as deacetyl HT-2 toxin, was identified as a further deacetylation product in the metabolic cascade of T-2 toxin.[4] Early pioneering work in the 1980s by Yoshizawa and colleagues was instrumental in elucidating the metabolic pathways of T-2 toxin in various animal species, which led to the characterization of this compound as a significant metabolite.[1][5][6] It is formed in vivo through the hydrolysis of the acetyl group at the C-4 position of HT-2 toxin.[4]

Chemical and Physical Properties

This compound is a tetracyclic sesquiterpenoid belonging to the trichothecene family. Its chemical structure is characterized by a 12,13-epoxy ring, which is a key feature for the toxic activity of trichothecenes.

| Property | Value | Reference |

| CAS Number | 34114-98-2 | [7] |

| Molecular Formula | C₂₀H₃₀O₇ | [7] |

| Molecular Weight | 382.45 g/mol | [7] |

| Synonyms | T2 triol, Deacetyl HT-2 Toxin | [7][8] |

| Melting Point | 162°C | [7] |

| Solubility | Soluble in DMSO, Dichloromethane, Methanol. Slightly soluble in water. | [7] |

| Appearance | White to off-white powder | [7] |

Quantitative Toxicological Data

This compound is generally considered to be less toxic than its parent compounds, T-2 toxin and HT-2 toxin. However, it still exhibits significant cytotoxic effects.

Table 1: Comparative Cytotoxicity of T-2 Toxin and its Metabolites

| Compound | Cell Line | IC₅₀ Value | Reference |

| T-2 toxin | Human Renal Proximal Tubule Epithelial Cells (RPTEC) | 0.2 µM | [9] |

| HT-2 toxin | Human Renal Proximal Tubule Epithelial Cells (RPTEC) | 0.7 µM | [9] |

| Neosolaniol | Human Renal Proximal Tubule Epithelial Cells (RPTEC) | 3.0 µM | [9] |

| This compound | Human Renal Proximal Tubule Epithelial Cells (RPTEC) | 8.3 µM | [9] |

| T-2 tetraol | Human Renal Proximal Tubule Epithelial Cells (RPTEC) | 25.1 µM | [9] |

| This compound | Porcine Leydig Cells | 230 nM | [8] |

Table 2: Pharmacokinetic Parameters of this compound in Broiler Chickens

| Parameter | Value | Reference |

| Half-life (t½) | 9.6 minutes | [10] |

| Peak Plasma Concentration (Cmax) | 563 ng/mL | [10] |

| Time to Peak Plasma Concentration (Tmax) | 2.5 minutes | [10] |

Table 3: In Vitro Metabolism of T-2 Toxin to this compound in HepG2 Cells

| Time (hours) | This compound Concentration (nM) in Cell Fraction (Mean ± SEM) | Reference |

| 1 | Not Detected | [11] |

| 2 | 1.7 ± 0.4 | [11] |

| 3 | 1.1 ± 0.3 | [11] |

| 6 | 0.5 ± 0.1 | [11] |

| 8 | 0.2 ± 0.03 | [11] |

| 24 | Not Detected | [11] |

| (Initial T-2 toxin concentration was 60 nM) |

Experimental Protocols

Extraction and Purification of this compound from Cell Culture

The following protocol is adapted from a method used for the analysis of T-2 toxin and its metabolites in HepG2 cells.[11]

1. Sample Preparation:

-

Culture HepG2 cells to 80% confluency in 6-well plates.

-

Expose cells to T-2 toxin at the desired concentration and for various time points.

-

Collect the cell culture medium and the cell fraction separately. To collect the cell fraction, wash the wells with PBS, and then detach the cells using trypsin.

2. Extraction:

-

To a 0.5 mL aliquot of the cell culture medium or cell suspension, add 3 mL of ethyl acetate.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 5,600 x g for 5 minutes at 4°C.

-

Collect the supernatant (ethyl acetate layer).

-

Dry the supernatant under a stream of nitrogen gas at 45°C.

3. Reconstitution:

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 20% methanol in water with 0.1% formic acid and 5 mM ammonium formate).

LC-Q-TOF MS Analysis of this compound

The following is a representative Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) method for the analysis of this compound.[11]

1. Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient to separate this compound from other metabolites (e.g., a linear gradient from 20% to 100% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

-

Data Acquisition: Full scan mode to identify metabolites and targeted MS/MS mode for confirmation and quantification.

-

Precursor Ion for this compound (m/z): [M+H]⁺ = 383.2064

-

Collision Energy: Optimized for the fragmentation of the this compound precursor ion.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for trichothecenes, including T-2 toxin and its metabolites, is the inhibition of protein synthesis.[12] This occurs through their binding to the 60S ribosomal subunit, which disrupts the function of peptidyl transferase, a critical enzyme in the elongation step of translation.[12] While this compound is less potent than T-2 toxin, it is still capable of inducing cytotoxic effects, including apoptosis.[9][13]

T-2 Toxin-Induced Apoptosis Pathway

The parent compound, T-2 toxin, is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] this compound has also been shown to induce apoptosis, although at higher concentrations than T-2 toxin.[9] The key signaling events in T-2 toxin-induced apoptosis are depicted below.

T-2 Toxin and MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. T-2 toxin has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are generally associated with stress responses and apoptosis.[16][17]

Chemical Synthesis

While this compound is primarily studied as a metabolite, its chemical synthesis is important for producing analytical standards and for further toxicological studies. The synthesis of this compound glucosides has been reported, which indicates the availability of synthetic routes to this compound itself.[18] The general approach involves the selective deacetylation of a more substituted trichothecene precursor.

Conclusion

This compound is a key metabolite in the biotransformation of T-2 toxin. Although less toxic than its parent compound, it retains cytotoxic properties and contributes to the overall toxicological profile of T-2 toxin exposure. Further research into the specific signaling pathways modulated by this compound and its potential synergistic effects with other mycotoxins is warranted to fully understand its impact on human and animal health. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

- 1. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 3. T-2 Toxin-The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TOXINS DERIVED FROM FUSARIUM SPOROTRICHIOIDES: T-2 TOXIN - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro metabolism of T-2 toxin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of T-2 toxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. T2 toxin Triol - LKT Labs [lktlabs.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Metabolism and cytotoxic effects of T-2 toxin and its metabolites on human cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies [mdpi.com]

- 13. bioaustralis.com [bioaustralis.com]

- 14. T-2 Toxin Induces Oxidative Stress, Apoptosis and Cytoprotective Autophagy in Chicken Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T-2 mycotoxin Induces male germ cell apoptosis by ROS-mediated JNK/p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glucosylation of T-2 and HT-2 toxins using biotransformation and chemical synthesis: Preparation, stereochemistry, and stability - PMC [pmc.ncbi.nlm.nih.gov]

T-2 Triol: An In-depth Technical Guide on its Effects on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of T-2 triol, a mycotoxin metabolite, on protein synthesis. It delves into the molecular mechanisms, quantitative effects, relevant signaling pathways, and detailed experimental protocols for studying these interactions.

Introduction

This compound is a metabolite of the T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species.[1] Like its parent compound, this compound is recognized for its cytotoxic properties, which are primarily attributed to its ability to inhibit protein synthesis in eukaryotic cells.[2][3] The core of its toxicological activity is linked to the 12,13-epoxytrichothecene ring structure, which is characteristic of this class of mycotoxins.[1] Understanding the precise effects of this compound on protein synthesis is crucial for toxicology studies, drug development, and risk assessment in food safety.

Mechanism of Action: Ribosome Inhibition

The primary molecular target for this compound and other trichothecenes is the eukaryotic ribosome, the cellular machinery responsible for protein synthesis.[1][4]

Binding to the 60S Ribosomal Subunit: this compound exerts its inhibitory effect by binding to the 60S ribosomal subunit.[1][5] This interaction occurs at the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids.[6][7] The binding is specific and of high affinity.[8] X-ray crystallography studies on related trichothecenes have revealed that they bind to the A-site of the PTC.[9][10] This binding physically obstructs the proper positioning of aminoacyl-tRNA, thereby stalling the translation process.

Inhibition of Translation Steps: The binding of trichothecenes to the ribosome can interfere with different stages of translation: initiation, elongation, and termination.[3][11] While some trichothecenes are known to be potent inhibitors of the initiation step, leading to the breakdown of polyribosomes, others, like trichodermin, primarily inhibit the elongation and/or termination steps.[12][13] T-2 toxin, and by extension its metabolites like this compound, are thought to primarily inhibit the initiation of the polypeptide chain, though effects on elongation and termination have also been reported depending on the concentration and the specific translation system being studied.[1][3][11]

References

- 1. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T2 toxin Triol - LKT Labs [lktlabs.com]

- 3. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Human Biomonitoring of T-2 Toxin, T-2 Toxin-3-Glucoside and Their Metabolites in Urine through High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 7. geneticacomportamento.ufsc.br [geneticacomportamento.ufsc.br]

- 8. TOXINS DERIVED FROM FUSARIUM SPOROTRICHIOIDES: T-2 TOXIN - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships [mdpi.com]

- 11. Effects of trichothecenes (T-2 toxin) on protein synthesis in vitro by brain polysomes and messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of protein synthesis in reticulocyte lysates by trichodermin - PMC [pmc.ncbi.nlm.nih.gov]

cellular uptake and transport of T-2 triol

An In-depth Technical Guide to the Cellular Uptake and Transport of T-2 Triol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a primary metabolite of the T-2 toxin, a type A trichothecene mycotoxin produced by Fusarium species that contaminates cereal grains worldwide.[1][2] Understanding the cellular uptake and transport of T-2 toxin and its metabolites is critical for assessing its toxicological impact and developing mitigation strategies. This guide synthesizes the current understanding of how these toxins enter and are processed by cells. Direct research on the cellular uptake kinetics of this compound is limited; therefore, this document focuses on the well-documented transport of its parent compound, T-2 toxin, and the subsequent intracellular metabolic cascade that produces this compound. This guide provides a summary of quantitative permeability data, detailed experimental protocols for assessing transport, and visualizations of the proposed transport mechanism and experimental workflows.

Introduction to T-2 Toxin and this compound

T-2 toxin is a potent, low molecular weight sesquiterpenoid mycotoxin known for its cytotoxic, immunotoxic, and neurotoxic effects.[1][3] Its toxicity is primarily attributed to the inhibition of protein synthesis.[1] Upon ingestion, T-2 toxin is rapidly absorbed and metabolized in the body.[2][4] The primary metabolic pathway involves a series of deacetylation and hydrolysis reactions.[5][6] T-2 toxin is first deacetylated at the C-4 position to form HT-2 toxin, its major and equally toxic metabolite.[4][7] Further hydrolysis leads to the formation of this compound and T-2 tetraol.[4][8] Because this compound is predominantly formed within the cell after the uptake of T-2 toxin, its cellular concentration is intrinsically linked to the transport of its parent compound.[7][9]

Cellular Uptake and Transport Mechanisms

The cellular uptake of T-2 toxin and its metabolites is governed by their physicochemical properties and interactions with the cell membrane and potential transporters.

Passive Diffusion of T-2 Toxin

The prevailing mechanism for the cellular entry of T-2 toxin is passive diffusion. Trichothecenes, including T-2 toxin, are lipophilic (fat-soluble) and have a low molecular weight, characteristics that allow them to readily pass through the lipid bilayer of cell membranes without the need for a specific transporter protein.[1][10] This property facilitates their rapid absorption from the gastrointestinal tract, skin, and respiratory mucosa.[1][2]

Intracellular Metabolism: The Origin of this compound

Once T-2 toxin has entered the cell via passive diffusion, it is rapidly metabolized by intracellular enzymes, primarily carboxylesterases.[4] This biotransformation is a critical step in the toxin's mechanism of action and detoxification pathway.

-

T-2 Toxin to HT-2 Toxin: The acetyl group at the C-4 position is removed, yielding HT-2 toxin.[7]

-

HT-2 Toxin to this compound: The isovaleryl group at the C-8 position of HT-2 toxin is hydrolyzed, resulting in the formation of this compound.[5]

Studies using human cell lines such as HepG2 (liver) and HT-29 (colon) have demonstrated this metabolic sequence, showing a rapid decrease in intracellular T-2 toxin concentration corresponding with an increase in HT-2 toxin and, subsequently, this compound.[5][7][9] This indicates that this compound's presence within the cytoplasm is primarily a result of metabolic conversion rather than direct transport from the extracellular environment.

References

- 1. mdpi.com [mdpi.com]

- 2. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. T-2 mycotoxin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neurotoxic potential and cellular uptake of T-2 toxin in human astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

T-2 Triol as a Biomarker of T-2 Toxin Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of T-2 triol as a crucial biomarker for assessing exposure to T-2 toxin, one of the most potent trichothecene mycotoxins. T-2 toxin, a secondary metabolite produced by various Fusarium species, contaminates cereal crops and poses a significant threat to human and animal health. Understanding its metabolism and identifying reliable biomarkers is paramount for accurate exposure assessment, diagnosis of mycotoxicosis, and the development of effective countermeasures.

Executive Summary

Upon entering the body, T-2 toxin undergoes rapid and extensive metabolism, primarily in the liver. The main metabolic pathway involves hydrolysis and hydroxylation, leading to the formation of several metabolites, including HT-2 toxin, this compound, neosolaniol, and T-2 tetraol.[1][2][3][4] Among these, this compound has emerged as a key biomarker due to its presence in biological fluids following T-2 toxin exposure. This guide details the metabolic pathways, provides quantitative data on this compound detection, outlines experimental protocols for its analysis, and visualizes the associated cellular signaling cascades affected by T-2 toxin.

Metabolism of T-2 Toxin to this compound

The biotransformation of T-2 toxin is a multi-step process. Initially, T-2 toxin is rapidly deacetylated at the C-4 position to form HT-2 toxin, a major and also toxic metabolite.[3] Subsequently, HT-2 toxin can be further metabolized through hydrolysis of the acetyl group at C-15, resulting in the formation of this compound.[5] Other reactions include hydroxylation at the C-3' position of the isovaleryl group.[6] The intestinal microbiota also plays a role in the metabolism of T-2 toxin and its modified forms, such as T-2-3-glucoside, which can be hydrolyzed back to the parent toxin and its metabolites.[1]

Caption: Metabolic pathway of T-2 toxin to this compound.

Quantitative Data for this compound as a Biomarker

The presence and concentration of this compound in biological matrices such as urine are indicative of T-2 toxin exposure. Several studies have quantified T-2 toxin and its metabolites in human samples.

| Analyte | Matrix | Prevalence | Mean Concentration (ng/mg Crea) | Concentration Range (ng/mg Crea) | Reference |

| T-2 Toxin | Urine | 21% | 1.34 | 0.22–6.54 | [7] |

| HT-2 Toxin | Urine | 30% | 1.23 | Not specified | [7] |

| This compound | Urine | 56% | Not specified | Not specified | [7] |

| 3'-OH-T-2 | Urine | 99.7% | Not specified | Not specified | [7] |

| Analytical Method | Matrix | Analyte(s) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| UPLC-PDA | Oats and Wheat | T-2, HT-2 | 9.0 (T-2), 5.7 (HT-2) | 29 (T-2), 19 (HT-2) | [8] |

| LC-Q-TOF MS | Cell Culture | T-2, HT-2, this compound, T-2 tetraol, Neosolaniol | 0.02-0.2 ng/mL | Not specified | [9] |

Experimental Protocols

Sample Preparation for this compound Analysis from Urine

This protocol is a generalized procedure based on common practices in the field.

-

Sample Collection: Collect urine samples in sterile containers.

-

Enzymatic Hydrolysis (optional but recommended for total biomarker concentration):

-

To 1 mL of urine, add β-glucuronidase/arylsulfatase to deconjugate glucuronide and sulfate metabolites.

-

Incubate the mixture at 37°C for a specified period (e.g., overnight).

-

-

Solid Phase Extraction (SPE) for Clean-up:

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound and other T-2 toxin metabolites.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small percentage of a modifier like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode. Positive mode is common for detecting ammonium or protonated adducts of T-2 metabolites.[7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte. This provides high selectivity and sensitivity.

-

Validation: The method should be validated according to established guidelines (e.g., Commission Decision 2002/657/EC) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

-

Caption: Experimental workflow for this compound analysis.

Signaling Pathways Affected by T-2 Toxin

T-2 toxin exerts its toxicity through various mechanisms, primarily by inhibiting protein synthesis by binding to the 60S ribosomal subunit.[7][10] This leads to the activation of multiple stress-related signaling pathways, culminating in cellular damage, apoptosis, and immunotoxicity.

-

MAPK Pathways: T-2 toxin is known to activate mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which are involved in stress responses and apoptosis.[1][11]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for immune responses, can be modulated by T-2 toxin, contributing to its immunotoxic effects.[1]

-

Apoptosis Pathways: T-2 toxin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio) and the activation of caspases.[11][12]

-

Oxidative Stress: T-2 toxin exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[12] This can also inhibit protective pathways like the Nrf2/HO-1 pathway.[13]

Caption: Signaling pathways affected by T-2 toxin.

Conclusion

This compound is a reliable and frequently detected biomarker of T-2 toxin exposure. Its analysis in biological fluids, particularly urine, provides a valuable tool for assessing human and animal exposure to this potent mycotoxin. The methodologies outlined in this guide, particularly LC-MS/MS, offer the necessary sensitivity and specificity for accurate quantification. A thorough understanding of the metabolic fate of T-2 toxin and its impact on cellular signaling pathways is crucial for researchers, scientists, and drug development professionals working to mitigate the health risks associated with T-2 toxin contamination. Further research focusing on the toxicokinetics of this compound and the establishment of standardized reference values will enhance its utility in clinical and regulatory settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic pathways of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Human Biomonitoring of T-2 Toxin, T-2 Toxin-3-Glucoside and Their Metabolites in Urine through High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youarethehealer.org [youarethehealer.org]

- 11. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of T-2 Triol on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a trichothecene mycotoxin and a metabolite of the more potent T-2 toxin, produced by various Fusarium species.[1] While the toxic effects of T-2 toxin are well-documented, understanding the specific cytotoxicity of its metabolites, such as this compound, is crucial for a comprehensive risk assessment and for exploring potential therapeutic applications. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound on various cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation: Comparative Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated in several in vitro studies. Generally, this compound exhibits lower cytotoxicity compared to its parent compound, T-2 toxin, and its primary metabolite, HT-2 toxin. However, it is more potent than other metabolites like T-2 tetraol and neosolaniol.[2] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. Below is a summary of reported IC50 values for this compound in different cell lines.

| Cell Line | Cell Type | Assay | Exposure Time | IC50 (µM) | Reference |

| RPTEC | Human Renal Proximal Tubule Epithelial Cells | Cell Viability | 48h | 8.3 | [3] |

| NHLF | Normal Human Lung Fibroblasts | Cell Viability | 48h | 25.1 | [3] |

| Jurkat | Human T lymphocyte | Not specified | Not specified | Cytotoxic | [1] |

| Porcine Leydig Cells | Porcine Testicular Leydig Cells | Not specified | Not specified | Less potent than T-2 toxin | [4] |

| HepG2 | Human Hepatoma | Neutral Red Assay | Not specified | Less potent than T-2 and HT-2 toxin | [5] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cytotoxicity studies. The following sections outline the standard protocols for key experiments used to assess the in vitro effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the respective wells. Include a solvent control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 3. Metabolism and cytotoxic effects of T-2 toxin and its metabolites on human cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

T-2 Triol Biosynthesis in Fusarium Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 toxin is a highly toxic type A trichothecene mycotoxin produced by various Fusarium species, most notably Fusarium sporotrichioides. Its presence in agricultural commodities poses a significant threat to human and animal health. T-2 triol is a less toxic, metabolic byproduct of T-2 toxin, formed through deacetylation. Understanding the biosynthesis of T-2 toxin and its subsequent conversion to this compound is crucial for developing strategies to mitigate T-2 toxin contamination and for exploring potential therapeutic applications of modified trichothecenes. This guide provides a comprehensive overview of the biosynthetic pathway, its genetic regulation, key experimental protocols, and quantitative data related to this compound formation in Fusarium species.

T-2 Toxin and this compound Biosynthetic Pathway

The biosynthesis of T-2 toxin is a complex process involving a series of enzymatic reactions encoded by the TRI gene cluster. This compound is subsequently formed from T-2 toxin through hydrolysis (deacetylation) reactions. While this deacetylation is a well-documented detoxification mechanism in plants and animals, Fusarium species themselves possess the enzymatic machinery to modify T-2 toxin.[1]

The core biosynthetic pathway leading to T-2 toxin begins with the cyclization of farnesyl pyrophosphate (FPP), a primary metabolite from the isoprenoid pathway.

References

Genotoxicity and Mutagenicity of T-2 Triol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-2 triol is a major metabolic byproduct of T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species. T-2 toxin is a common contaminant of cereal grains and has been implicated in various toxicoses in humans and animals. As a metabolite, the genotoxic and mutagenic potential of this compound is of significant interest for risk assessment and in the development of therapeutic agents that may be metabolized through similar pathways. This technical guide provides a comprehensive overview of the current knowledge on the genotoxicity and mutagenicity of this compound, including comparative cytotoxicity data, detailed experimental protocols for relevant assays, and a review of the implicated signaling pathways. While direct evidence for the genotoxicity and mutagenicity of this compound is limited, this guide extrapolates from the extensive data available for its parent compound, T-2 toxin, to provide a framework for future research.

Data Presentation: Comparative Cytotoxicity

Quantitative data on the genotoxicity and mutagenicity of this compound is scarce in publicly available literature. However, several studies have evaluated its cytotoxicity in comparison to T-2 toxin and other metabolites. The following tables summarize the available IC50 values, providing a benchmark for the relative toxicity of these compounds.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| T-2 toxin | RPTEC (human renal proximal tubule epithelial cells) | Cell Viability | 0.2 | [1] |

| T-2 toxin | NHLF (normal human lung fibroblasts) | Cell Viability | 0.5 | [1] |

| HT-2 toxin | RPTEC | Cell Viability | 0.7 | [1] |

| HT-2 toxin | NHLF | Cell Viability | 3.0 | [1] |

| Neosolaniol | RPTEC | Cell Viability | 2.5 | [1] |

| Neosolaniol | NHLF | Cell Viability | 1.8 | [1] |

| This compound | RPTEC | Cell Viability | 8.3 | [1] |

| This compound | NHLF | Cell Viability | 25.1 | [1] |

| T-2 tetraol | RPTEC | Cell Viability | 10.2 | [1] |

| T-2 tetraol | NHLF | Cell Viability | >50 | [1] |

| Compound | Cell Line | Assay | Midpoint Cytotoxicity (ng/mL) | Reference |

| T-2 toxin | HepG2 (human hepatoma) | Neutral Red | <10 | [2][3] |

| HT-2 toxin | HepG2 | Neutral Red | ~20 | [2][3] |

| This compound | HepG2 | Neutral Red | ~100 | [2][3] |

| T-2 tetraol | HepG2 | Neutral Red | >1000 | [2][3] |

These data indicate that this compound is significantly less cytotoxic than its parent compound, T-2 toxin, and the primary metabolite, HT-2 toxin.

Signaling Pathways

The primary mechanism of toxicity for T-2 toxin and its metabolites is the inhibition of protein synthesis.[3] However, evidence also points to the induction of oxidative stress as a key contributor to their genotoxic effects. This compound has been shown to increase intracellular reactive oxygen species (ROS) levels, which can lead to DNA damage.[4]

T-2 Toxin Metabolism

T-2 toxin is metabolized in vivo to various derivatives, including this compound. Understanding this metabolic pathway is crucial for assessing the potential exposure and effects of its metabolites.

Oxidative Stress-Induced DNA Damage

The generation of ROS by this compound can overwhelm the cellular antioxidant defense mechanisms, leading to oxidative damage to cellular macromolecules, including DNA. This can result in single- and double-strand breaks, base modifications, and the formation of abasic sites, ultimately contributing to genotoxicity and mutagenicity.

Experimental Protocols

While specific experimental data for the genotoxicity and mutagenicity of this compound are limited, the following standard protocols are widely used for such assessments and can be adapted for testing this compound.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

Methodology:

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations.

-

Metabolic Activation: Tests should be conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure:

-

Prepare a base agar layer in petri dishes.

-

In a separate tube, mix the tester strain, the test compound (this compound) at various concentrations, and either S9 mix or a buffer control.

-

Add top agar to the mixture and pour it over the base agar.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the solvent control.

In Vitro Micronucleus Test

Principle: This assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.

Methodology:

-

Cell Lines: Human or mammalian cell lines such as HepG2, TK6, or CHO cells are suitable.

-

Treatment: Expose the cells to at least three concentrations of this compound, a negative control, and a positive control, both with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 normal cell cycles), harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Comet Assay (Single Cell Gel Electrophoresis)

Principle: This sensitive method detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the chosen cell line or primary cells.

-

Treatment: Expose the cells to this compound at various concentrations, along with appropriate controls.

-

Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Data Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment. A dose-dependent increase in these parameters indicates DNA damage.

Conclusion